molecular formula C22H32F2O B1592475 trans,trans-4''-(4-Ethoxy-2,3-difluoro-phenyl)-4-ethyl-bicyclohexyl CAS No. 253199-08-5

trans,trans-4''-(4-Ethoxy-2,3-difluoro-phenyl)-4-ethyl-bicyclohexyl

Cat. No.: B1592475
CAS No.: 253199-08-5
M. Wt: 350.5 g/mol
InChI Key: ZMZVSCAMMZODSU-UHFFFAOYSA-N
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Description

trans,trans-4''-(4-Ethoxy-2,3-difluoro-phenyl)-4-ethyl-bicyclohexyl is a complex organic compound with the molecular formula C22H26F2O. It is characterized by the presence of ethoxy, ethylcyclohexyl, and difluorobenzene groups, making it a unique structure in organic chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of trans,trans-4''-(4-Ethoxy-2,3-difluoro-phenyl)-4-ethyl-bicyclohexyl involves multiple steps. One common method includes the reaction of 4-ethylcyclohexyl bromide with 4-ethoxy-2,3-difluorobenzene under specific conditions. The reaction typically requires a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the substitution reaction, resulting in the formation of the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated systems and controlled environments to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

trans,trans-4''-(4-Ethoxy-2,3-difluoro-phenyl)-4-ethyl-bicyclohexyl undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

trans,trans-4''-(4-Ethoxy-2,3-difluoro-phenyl)-4-ethyl-bicyclohexyl has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of trans,trans-4''-(4-Ethoxy-2,3-difluoro-phenyl)-4-ethyl-bicyclohexyl involves its interaction with specific molecular targets. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

trans,trans-4''-(4-Ethoxy-2,3-difluoro-phenyl)-4-ethyl-bicyclohexyl stands out due to its unique combination of functional groups, which imparts specific chemical and physical properties. These properties make it suitable for specialized applications in various fields .

Properties

IUPAC Name

1-ethoxy-4-[4-(4-ethylcyclohexyl)cyclohexyl]-2,3-difluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H32F2O/c1-3-15-5-7-16(8-6-15)17-9-11-18(12-10-17)19-13-14-20(25-4-2)22(24)21(19)23/h13-18H,3-12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMZVSCAMMZODSU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCC(CC1)C2CCC(CC2)C3=C(C(=C(C=C3)OCC)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H32F2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30623347
Record name 3~4~-Ethoxy-1~4~-ethyl-3~2~,3~3~-difluoro-1~1~,1~2~,1~3~,1~4~,1~5~,1~6~,2~1~,2~2~,2~3~,2~4~,2~5~,2~6~-dodecahydro-1~1~,2~1~:2~4~,3~1~-terphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30623347
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

350.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

253199-08-5
Record name 3~4~-Ethoxy-1~4~-ethyl-3~2~,3~3~-difluoro-1~1~,1~2~,1~3~,1~4~,1~5~,1~6~,2~1~,2~2~,2~3~,2~4~,2~5~,2~6~-dodecahydro-1~1~,2~1~:2~4~,3~1~-terphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30623347
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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